Cas no 2138-22-9 (4-Chlorocatechol)

4-Chlorocatechol (CAS 2138-22-9) is a chlorinated derivative of catechol, characterized by the presence of a chlorine substituent on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive phenolic and chloro groups enable selective functionalization, making it valuable for constructing complex molecular frameworks. 4-Chlorocatechol exhibits stability under standard conditions and is soluble in common organic solvents, facilitating its use in various reaction systems. Its well-defined structure and purity ensure consistent performance in applications such as polymerization inhibitors, dye synthesis, and as a precursor for fine chemicals. Proper handling is advised due to its potential irritant properties.
4-Chlorocatechol structure
4-Chlorocatechol structure
Product Name:4-Chlorocatechol
CAS No:2138-22-9
MF:C6H5ClO2
MW:144.55570101738
MDL:MFCD00059614
CID:42508
PubChem ID:16496
Update Time:2025-06-12

4-Chlorocatechol Chemical and Physical Properties

Names and Identifiers

    • 4-Chlorobenzene-1,2-diol
    • 4-Chlorocatechol
    • 4-Chloro-1,2-Dihydroxybenzene
    • 4-Chloropyrocatechol
    • Chlorinated Phenolics - Mix C
    • 1,2-Benzenediol,4-chloro
    • 1,2-dihydroxy 4-chlorobenzene
    • 3,4-dihydroxychlorobenzene
    • 4-Chloro-1,2-benzenediol
    • 4-Chlorocatechol1000µg
    • EINECS 218-381-9
    • p-Cl-catechol
    • Pyrocatechol,4-chloro
    • 1,2-Benzenediol, 4-chloro-
    • Pyrocatechol, 4-chloro-
    • 4-Chloro catechol
    • 4-Chloro-benzene-1,2-diol
    • I01EXU3P3J
    • WWOBYPKUYODHDG-UHFFFAOYSA-N
    • PubChem2215
    • 4-Chloro-Pyrocatechol
    • bmse000420
    • 1,2-Benzenediol,4-chloro-
    • 4-chloranylbenzene-1,2-diol
    • 4-Chloro-1,2-benzened
    • 1,2-Benzenediol, 4-chloro-; Pyrocatechol, 4-chloro- (6CI,7CI,8CI); 4-Chloro-1,2-benzenediol; 4-Chloro-1,2-dihydroxybenzene; 4-Chlorocatechol; 4-Chloropyrocatechol
    • 4-06-00-05614 (Beilstein Handbook Reference)
    • A815301
    • BRN 1907691
    • CAA13822
    • MFCD00059614
    • CS-0128330
    • 4-Chlorocatechol, 97%
    • EN300-114668
    • C02375
    • SCHEMBL70036
    • Q27103321
    • HY-133597
    • FT-0618259
    • J-014023
    • 4CL
    • AKOS015889818
    • 2138-22-9
    • NS00026852
    • PD157484
    • UNII-I01EXU3P3J
    • 4-Chloro-1,2-benzenediol #
    • CHEBI:27772
    • InChI=1/C6H5ClO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9
    • DTXSID7022176
    • DB-045563
    • 218-381-9
    • DTXCID902176
    • MDL: MFCD00059614
    • Inchi: 1S/C6H5ClO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H
    • InChI Key: WWOBYPKUYODHDG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)O)O
    • BRN: 1907691

Computed Properties

  • Exact Mass: 143.99800
  • Monoisotopic Mass: 143.997807
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 97.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 8
  • XLogP3: 2.3
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.2558 (rough estimate)
  • Melting Point: 88.0 to 93.0 deg-C
  • Boiling Point: 140°C/10.5mmHg(lit.)
  • Flash Point: 115.3
  • Refractive Index: 1.4620 (estimate)
  • PSA: 40.46000
  • LogP: 1.75120
  • Sensitiveness: Sensitive to air
  • Solubility: Not determined

4-Chlorocatechol Security Information

4-Chlorocatechol Customs Data

  • HS CODE:2908199090
  • Customs Data:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

4-Chlorocatechol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
046758-5g
4-Chlorocatechol
2138-22-9 98%
5g
£67.00 2022-02-28
Fluorochem
046758-25g
4-Chlorocatechol
2138-22-9 98%
25g
£268.00 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153242-100g
4-Chlorocatechol
2138-22-9 >98.0%(GC)
100g
¥8403.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153242-1g
4-Chlorocatechol
2138-22-9 >98.0%(GC)
1g
¥136.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153242-25G
4-Chlorocatechol
2138-22-9 >98.0%(GC)
25g
¥2242.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153242-5G
4-Chlorocatechol
2138-22-9 >98.0%(GC)
5g
¥621.90 2023-09-03
Alichem
A014002872-250mg
3,4-Dihydroxychlorobenzene
2138-22-9 97%
250mg
$484.80 2023-09-02
Alichem
A014002872-500mg
3,4-Dihydroxychlorobenzene
2138-22-9 97%
500mg
$798.70 2023-09-02
Alichem
A014002872-1g
3,4-Dihydroxychlorobenzene
2138-22-9 97%
1g
$1490.00 2023-09-02
Fluorochem
046758-1g
4-Chlorocatechol
2138-22-9 98%
1g
£19.00 2022-02-28

4-Chlorocatechol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetic acid Catalysts: Ferrous chloride ,  L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-L-cysteinyl-, methyl ester, bimol. (… Solvents: Acetonitrile ,  Water ;  10 min, rt
1.2 Reagents: Hydrogen peroxide ;  rt; 1 h, 80 °C
Reference
Iron-catalyzed arene C-H hydroxylation
Cheng, Lu ; Wang, Huihui ; Cai, Hengrui ; Zhang, Jie; Gong, Xu; et al, Science (Washington, 2021, 374(6563), 77-81

4-Chlorocatechol Preparation Products

4-Chlorocatechol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2138-22-9)4-Chlorocatechol
Order Number:A1201670
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:45
Price ($):397.0/1404.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:2138-22-9)4-Chlorocatechol
Order Number:LE17672
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:16
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 4-Chlorocatechol

4-Chlorocatechol: Chemical Properties, Applications, and Recent Research Developments

4-Chlorocatechol, with the chemical name 4-chlorocatechol and the CAS number CAS no. 2138-22-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic organic compound belongs to the class of chlorinated phenols and has garnered considerable attention due to its versatile applications and structural properties. The presence of both a hydroxyl group and a chlorine substituent on a benzenoid ring imparts unique reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

The molecular structure of 4-Chlorocatechol consists of a benzene ring substituted with two hydroxyl groups at the 1 and 2 positions, with an additional chlorine atom at the 4 position. This arrangement contributes to its stability while also enabling participation in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The compound's solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) further enhances its utility in laboratory settings.

In recent years, 4-Chlorocatechol has been extensively studied for its potential applications in pharmaceuticals, agrochemicals, and material science. One of the most notable areas of research involves its role as a precursor in the synthesis of biologically active molecules. For instance, it has been utilized in the preparation of various heterocyclic compounds that exhibit antimicrobial, antifungal, and anti-inflammatory properties. The chloro substituent on the benzene ring facilitates further functionalization, allowing chemists to tailor the compound for specific biological targets.

Recent advancements in green chemistry have also highlighted the importance of 4-Chlorocatechol as a sustainable building block. Researchers have explored its use in catalytic processes that minimize waste and energy consumption. For example, studies have demonstrated its effectiveness in cross-coupling reactions under mild conditions, which aligns with the growing emphasis on environmentally friendly synthetic methodologies. These findings not only underscore the compound's versatility but also contribute to the development of more efficient chemical processes.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of derivatives of 4-Chlorocatechol. Several studies have investigated analogs of this compound for their ability to inhibit enzymes involved in cancer cell proliferation. The hydroxyl and chlorine groups provide multiple sites for interaction with biological targets, making it a promising scaffold for drug design. Additionally, its role as an intermediate in synthesizing kinase inhibitors has been examined, suggesting its potential utility in oncology research.

Beyond pharmaceutical applications, 4-Chlorocatechol has found use in material science due to its ability to form coordination complexes with metal ions. These complexes have been explored for their luminescent properties and potential applications in sensors and light-emitting devices. The chelating ability of the hydroxyl groups allows for stable binding with metals such as copper and iron, which can be leveraged to develop novel materials with tailored properties.

The synthesis of 4-Chlorocatechol can be achieved through several pathways, including direct chlorination of catechol or via oxidation of 4-methylcatechol. Advances in synthetic methodologies have enabled more efficient production methods, reducing costs and improving yields. These improvements are crucial for scaling up production for industrial applications while maintaining high purity standards.

In conclusion, 4-Chlorocatechol (CAS no. 2138-22-9) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from pharmaceuticals to advanced materials. As research continues to uncover new uses for this compound, it is likely to remain a cornerstone in synthetic chemistry and industrial processes. The ongoing development of sustainable synthetic routes further enhances its appeal as a valuable chemical intermediate.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2138-22-9)4-Chlorocatechol
A1201670
Purity:99%/99%
Quantity:25g/100g
Price ($):397.0/1404.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:2138-22-9)4-Chlorocatechol
LE17672
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email